REACTION_CXSMILES
|
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:9][C:10]1[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=1.[C:17]([OH:22])(=[O:21])[C:18]([CH3:20])=O>C(O)C>[C:2]1([C:1]2[CH:20]=[C:18]([C:17]([OH:22])=[O:21])[C:15]3[C:10](=[CH:11][CH:12]=[C:13]([CH3:16])[CH:14]=3)[N:9]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
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Name
|
|
Quantity
|
2.12 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
2.14 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)C
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
1.76 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)C)(=O)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The reaction mixture was then heat-refluxed for 6 hours
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Duration
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6 h
|
Type
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CUSTOM
|
Details
|
The resulting reaction mixture
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
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DISSOLUTION
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Details
|
The residue was dissolved in a 1N sodium hydroxide aqueous solution
|
Type
|
EXTRACTION
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Details
|
This aqueous solution was extracted with ethyl ether
|
Type
|
FILTRATION
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Details
|
The precipitate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=NC2=CC=C(C=C2C(=C1)C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.51 g | |
YIELD: CALCULATEDPERCENTYIELD | 9.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |